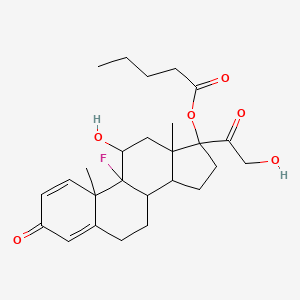

Betamethasone Valerate EP Impurity I

説明

特性

CAS番号 |

2802-10-0 |

|---|---|

分子式 |

C26H35FO6 |

分子量 |

462.5 g/mol |

IUPAC名 |

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChIキー |

XXQFKBZSMIPUMG-WMUQLZIPSA-N |

SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

異性体SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |

正規SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

9α-Fluoroprednisolone 17-Valerate; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate |

製品の起源 |

United States |

準備方法

Biocatalytic and Chemosynthetic Hybrid Approach

The patent CN103641878B outlines a hybrid method combining biological fermentation and chemical synthesis. Starting from plant sterols, the process involves:

-

Eliminative Reaction :

-

Methylation at C16 :

-

Esterification at C17 :

This route achieves an overall yield of 72–78% for Impurity I, with HPLC purity exceeding 95% .

Halogenation-Epoxide Opening Pathway

Patent CN101397319A describes an alternative route leveraging halogenation and epoxide intermediates:

-

Grignard Reaction :

-

Epoxidation and Fluorination :

-

Selective Esterification :

This method emphasizes cost-effectiveness but faces challenges in controlling over-fluorination and ester migration.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Elevating temperatures beyond 60°C during esterification promotes C21 esterification , reducing Impurity I yield.

Reagent Stoichiometry and Catalysis

-

Phosphorus Pentachloride (PCl₅) :

-

Silicon-Based Protecting Groups :

Analytical Characterization and Validation

Spectroscopic Profiling

Regulatory Compliance

Per ICH Q3B guidelines, Impurity I must be controlled below 0.15% in Betamethasone Valerate drug substance. Accelerated stability studies (40°C/75% RH) show Impurity I increases by 0.03–0.05% over 6 months, necessitating robust synthesis controls.

Industrial-Scale Challenges and Mitigation

-

Byproduct Formation :

-

Cost Drivers :

化学反応の分析

Types of Reactions: Betamethasone Valerate EP Impurity I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Betamethasone Valerate EP Impurity I is used extensively in scientific research, particularly in:

Pharmaceutical Analysis: It serves as a reference standard for the identification and quantification of impurities in Betamethasone Valerate formulations.

Quality Control: Ensuring the purity and efficacy of pharmaceutical products by detecting and quantifying impurities.

Biological Studies: Investigating the metabolic pathways and degradation products of Betamethasone Valerate in biological systems.

作用機序

The mechanism of action of Betamethasone Valerate EP Impurity I is not well-documented, as it is primarily used as a reference standard. Betamethasone Valerate itself exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory responses. It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes by inducing the production of lipocortins, which inhibit phospholipase A2 .

類似化合物との比較

Betamethasone Valerate EP Impurity E (Betamethasone 21-Valerate)

- Molecular Formula : C₂₇H₃₇FO₆

- Molecular Weight : 476.58 g/mol

- CAS : 2240-28-0

- Key Difference : Positional isomerism at the esterification site. While BV is esterified at the 17-hydroxy group, Impurity E is esterified at the 21-hydroxy group, forming Betamethasone 21-Valerate .

- Regulatory Limit : USP specifies a limit of NMT 0.5% for Impurity E, reflecting its higher prevalence in stressed stability studies .

Betamethasone Valerate EP Impurity D (9α-Bromobetamethasone 17-Valerate)

- Molecular Formula : C₂₇H₃₇BrO₆

- Molecular Weight : 537.49 g/mol

- CAS: Not explicitly listed (EP-designated).

- Key Difference : Bromination at the 9α-position introduces a halogen atom, altering steric and electronic properties. This modification may arise from brominated intermediates during synthesis .

Betamethasone Valerate EP Impurity H

Betamethasone Valerate EP Impurity C

- Molecular Formula : C₂₇H₃₇FO₆

- Molecular Weight : 476.6 g/mol

- CAS : 33755-46-3

- Key Difference : Structural isomerism or alternative esterification pathways. The exact structural distinction remains unspecified in literature but is critical for chromatographic separation .

Structural and Functional Implications

Esterification Position

Halogenation Effects

Regulatory and Stability Considerations

- USP and EP guidelines emphasize impurity-specific limits (e.g., 0.10% for Impurity I vs. 0.50% for Impurity E), reflecting variable toxicological risks .

生物活性

Betamethasone valerate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The compound "Betamethasone Valerate EP Impurity I" represents a specific impurity associated with the synthesis of betamethasone valerate. Understanding the biological activity of this impurity is essential for evaluating its safety and efficacy in pharmaceutical formulations.

This compound is derived from the esterification of betamethasone with valeric acid. The synthesis typically involves several steps, including purification through chromatographic techniques to isolate the impurity from the main product. Its structural characteristics can influence its biological activity, particularly in terms of potency and mechanism of action compared to the parent compound.

The primary mechanism of action for betamethasone valerate involves binding to glucocorticoid receptors, leading to altered gene expression. This results in:

- Induction of anti-inflammatory proteins : Enhancing the synthesis of proteins that counteract inflammation.

- Inhibition of inflammatory mediators : Reducing the production of substances such as prostaglandins and leukotrienes by inducing lipocortins, which inhibit phospholipase A2 .

Although specific data on this compound's mechanism is limited, it is presumed to share similar pathways due to its structural relationship with betamethasone.

Pharmacodynamics

Betamethasone valerate exhibits significant pharmacological effects, including:

- Anti-inflammatory : Effective in treating various inflammatory skin conditions.

- Immunosuppressive : Reduces immune responses, beneficial in autoimmune disorders .

Pharmacokinetics

- Absorption : Topically applied, with systemic absorption being minimal but can increase under occlusive conditions.

- Metabolism : Primarily occurs in the liver, where it is converted into its active form, influencing its therapeutic effects .

Repeat-Dose Toxicity Studies

Toxicological assessments have shown that repeated exposure to betamethasone valerate can lead to:

- Adrenal suppression : Notable in both animal studies and human cases.

- Weight loss and organ atrophy : Observed at doses as low as 0.08 mg/kg/day in rats .

Genotoxicity and Carcinogenicity

Betamethasone has demonstrated genotoxic effects in vitro but lacks conclusive evidence for carcinogenicity in long-term studies. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .

Case Studies

A notable case study employed LC-MS(n) techniques to identify impurities in betamethasone formulations. The study highlighted the rapid identification process for impurities like this compound through stress testing and degradation pathways . This method proved effective in elucidating unknown species formed during drug degradation.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Potency | Key Uses |

|---|---|---|---|

| Betamethasone Valerate | 17-valerate ester | Moderate | Inflammatory skin conditions |

| Betamethasone 17-valerate | 17-valerate ester | High | Severe inflammation |

| Betamethasone 21-valerate | 21-valerate ester | Higher | Autoimmune disorders |

| Betamethasone Dipropionate | Dipropionate ester | Highest | Severe dermatological issues |

Q & A

Q. What are the standard chromatographic methods for identifying and quantifying Betamethasone Valerate EP Impurity I in drug formulations?

Methodological Answer: this compound (C₂₆H₃₅FO₆, CAS 2802-10-0) is typically analyzed using reversed-phase HPLC with UV detection. The European Pharmacopoeia (EP) recommends a mobile phase of acetonitrile:water (gradient elution) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Relative retention times (RRT) are critical for identification; for example, Impurity I may elute at RRT 0.85–0.95 relative to Betamethasone Valerate. Quantification follows the formula:

Validation parameters (specificity, linearity, LOD/LOQ) must adhere to ICH Q2(R1) guidelines .

Q. How can researchers ensure the purity of this compound reference standards?

Methodological Answer: Reference standards should comply with EP/USP monographs. Key steps include:

- Purity Verification : Use differential scanning calorimetry (DSC) or quantitative NMR to confirm ≥95% purity.

- Chromatographic Purity : Assess via HPLC with photodiode array detection to detect co-eluting impurities.

- Elemental Analysis : Confirm molecular formula (C₂₆H₃₅FO₆) using high-resolution mass spectrometry (HRMS) or combustion analysis.

Certified reference materials (CRMs) from accredited suppliers (e.g., LGC Standards) are preferred to ensure traceability .

Advanced Research Questions

Q. What are the challenges in distinguishing this compound from structurally similar isomers, and how can they be addressed?

Methodological Answer: Impurity I shares structural similarities with other esters and halogenated derivatives (e.g., Impurity G, a β-bromo isomer). Advanced techniques are required:

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts, focusing on ester group positions (e.g., C-17 vs. C-21 valerate substitution).

- MS/MS Fragmentation : Use collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., loss of valeric acid vs. bromine-containing fragments).

- Chiral Chromatography : Employ chiral columns to resolve enantiomers if synthetic pathways introduce stereochemical impurities .

Q. How can researchers assess the risk of elemental impurities in Betamethasone Valerate formulations containing Impurity I?

Methodological Answer: Per ICH Q3D, conduct a risk assessment to identify potential elemental impurities (e.g., Pd, Ni) from catalysts or raw materials. Steps include:

- Source Identification : Map synthesis pathways (e.g., esterification catalysts, solvents).

- Leachables Studies : Test for impurities leaching from packaging materials using ICP-MS.

- Toxicological Evaluation : Calculate permitted daily exposure (PDE) for each element. For example, Pd in Impurity I-containing batches must not exceed 10 ppm .

Q. What experimental strategies are recommended for resolving contradictions in impurity quantification data across laboratories?

Methodological Answer: Discrepancies often arise from method variability (e.g., column lot differences, mobile phase pH). Mitigation strategies:

- Interlaboratory Cross-Validation : Harmonize protocols using EP/USP-defined RRTs and system suitability criteria (e.g., tailing factor ≤2.0).

- Forced Degradation Studies : Expose samples to heat, light, or acidic/basic conditions to confirm Impurity I’s stability profile.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outlier variables (e.g., detector wavelength drift) .

Q. How does the formation of this compound occur during synthesis, and what in-process controls (IPCs) can minimize its generation?

Methodological Answer: Impurity I is typically a byproduct of incomplete esterification at the C-17 position. Key IPCs:

- Reaction Monitoring : Use FTIR or inline HPLC to track esterification progress (e.g., disappearance of starting material peaks).

- Temperature Control : Maintain reaction temperatures below 50°C to prevent retro-esterification.

- Purification Steps : Implement silica gel chromatography to isolate Impurity I from the final product .

Ethical and Reporting Considerations

Q. How should researchers address ethical concerns when reporting trace levels of this compound in publications?

Methodological Answer:

- Data Transparency : Disclose all analytical conditions (e.g., column specifications, detection limits) to ensure reproducibility.

- Conflict of Interest : Declare any affiliations with reference standard suppliers.

- Peer Review : Submit raw chromatograms and spectral data as supplementary information, following journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。